

IUPAC nomenclature for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid*

Cat. No.: *B1346128*

[Get Quote](#)

An In-depth Technical Guide to Tetrahydropyran-4,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyran scaffold is a privileged heterocyclic system frequently encountered in a vast array of natural products and synthetic molecules of pharmaceutical importance. Its derivatives have shown a broad spectrum of biological activities, making them attractive templates for drug discovery and development. This technical guide provides a comprehensive overview of Tetrahydropyran-4,4-dicarboxylic acid, a key derivative, with a focus on its chemical nomenclature, synthesis, and physical properties.

IUPAC Nomenclature and Chemical Structure

The compound with the common name **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid** is systematically named according to IUPAC nomenclature as Tetrahydropyran-4,4-dicarboxylic acid. An alternative systematic name is Oxane-4,4-dicarboxylic acid.

Chemical Structure:

Figure 1: Chemical structure of Tetrahydropyran-4,4-dicarboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Tetrahydropyran-4,4-dicarboxylic acid is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
CAS Number	5337-04-2	[1] [2]
Molecular Formula	C ₇ H ₁₀ O ₅	[1]
Molecular Weight	174.15 g/mol	[1] [2]
Melting Point	87 °C	[1]
Boiling Point (Predicted)	412.3 ± 45.0 °C	[1]
Density (Predicted)	1.446 ± 0.06 g/cm ³	[1]
pKa (Predicted)	1.75 ± 0.20	[1]
Storage	Sealed in dry, Room Temperature	[1] [2]

Table 1: Physicochemical properties of Tetrahydropyran-4,4-dicarboxylic acid.

Experimental Protocols: Synthesis

The synthesis of Tetrahydropyran-4,4-dicarboxylic acid is typically achieved through the hydrolysis of its corresponding diethyl ester. A general and efficient protocol is detailed below.

Synthesis of Tetrahydropyran-4,4-dicarboxylic acid from Diethyl Tetrahydro-2H-pyran-4,4-dicarboxylate

This procedure involves the base-catalyzed hydrolysis of the diester followed by acidification to yield the dicarboxylic acid.

Workflow of the Synthesis:

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of Tetrahydro-4H-pyran-4,4-dicarboxylic acid.

Reagents and Materials:

- Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate
- 30% aqueous sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware

Procedure:

- Suspend diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (4.04 g, 20 mmol) in 10 mL of 30% aqueous sodium hydroxide.[1]
- Stir the reaction mixture at room temperature for 28 hours.[1]
- Upon completion of the reaction, carefully adjust the pH of the solution to 1 with concentrated hydrochloric acid.[1]
- Partition the resulting mixture between water and ethyl acetate for extraction.[1]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to remove the solvent.[1]

- To the resulting crude product, add 30 mL of ethyl acetate and wash the solid by trituration.
[\[1\]](#)
- Collect the solid product by filtration and dry it to yield tetrahydro-4H-pyran-4,4-dicarboxylic acid.[\[1\]](#)

Expected Yield: 3.19 g (18.3 mmol, 92% yield).[\[1\]](#)

Characterization: The product can be characterized by $^1\text{H-NMR}$ (DMSO-d₆): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[\[1\]](#)

Relevance in Drug Development

While specific biological activities for Tetrahydropyran-4,4-dicarboxylic acid are not extensively documented in publicly available literature, the pyran ring system is a cornerstone in medicinal chemistry.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Pyran derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Derivatives of Tetrahydropyran-4,4-dicarboxylic acid can serve as valuable building blocks in the synthesis of more complex and biologically active molecules. For instance, this compound is a precursor for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are important in the development of bioactive molecules and chemical probes for biological research.[\[7\]](#) The dicarboxylic acid moiety provides two reactive handles for further chemical modifications, allowing for the exploration of diverse chemical space in drug discovery programs.

Conclusion

Tetrahydropyran-4,4-dicarboxylic acid is a readily accessible pyran derivative with well-defined physicochemical properties and a straightforward synthetic protocol. Its primary value for researchers and drug development professionals lies in its potential as a versatile scaffold and building block for the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US7214686B2 - Pharmaceutical compositions and methods for effecting dopamine release - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. tetrahydropyran-4,4-dicarboxylic acid | 5337-04-2 [chemicalbook.com]
- 4. Buy Poncirin (EVT-309354) | 14941-08-3 [evitachem.com]
- 5. 5337-04-2|Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. 2-[(2-SUBSTITUTED)-INDOLIZIN-3-YL]-2-OXO-ACETAMIDE DERIVATIVES AS ANTIFUNGAL AGENTS - Patent 2097413 [data.epo.org]
- 7. 4-Ethenyloxane-4-carboxylic Acid|C8H12O3|RUO [benchchem.com]
- To cite this document: BenchChem. [IUPAC nomenclature for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346128#iupac-nomenclature-for-dihydro-2h-pyran-4-4-3h-dicarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com